molecular formula C15H10ClF3O2 B1439937 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride CAS No. 632366-17-7

4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride

Cat. No.: B1439937
CAS No.: 632366-17-7
M. Wt: 314.68 g/mol
InChI Key: ZNLHSZYAMXBJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride is a fluorinated aromatic acyl chloride characterized by a trifluoromethyl-substituted benzyloxy group at the para position of the benzoyl core. This compound serves as a critical intermediate in organic synthesis, particularly for constructing amides and esters in pharmaceuticals and agrochemicals . Its structure combines the electron-withdrawing trifluoromethyl group, which enhances electrophilicity at the carbonyl carbon, and the benzyloxy moiety, which can influence steric and electronic properties during reactions.

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c16-14(20)11-4-6-13(7-5-11)21-9-10-2-1-3-12(8-10)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLHSZYAMXBJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis and Halogen Exchange from Trichloromethylbenzoyl Chlorides

A robust industrial method involves:

  • Step A: Hydrolysis of bis(trichloromethyl)benzene
    For example, 1,3-bis(trichloromethyl)benzene is hydrolyzed with about one mole of water in the presence of a catalytic amount of ferric chloride at 120–130 °C to produce 3-trichloromethylbenzoyl chloride with yields around 74% (based on reaction mixture composition).

  • Step B: Halogen exchange with Hydrogen Fluoride (HF)
    The 3-trichloromethylbenzoyl chloride is then reacted with anhydrous HF vapor in the presence of a halogen transfer catalyst such as antimony pentachloride at 60 °C. This reaction converts the trichloromethyl group to a trifluoromethyl group, yielding 3-trifluoromethylbenzoyl chloride as the major product (~52% yield), with minor by-products including trifluoromethylbenzoyl fluoride and residual trichloromethylbenzoyl chloride.

This two-step process is summarized in Table 1:

Step Reactants & Conditions Product(s) Yield/Composition (%)
A 1,3-bis(trichloromethyl)benzene + H2O + FeCl3, 120-130°C 3-trichloromethylbenzoyl chloride + others 74.2% trichloromethylbenzoyl chloride
B 3-trichloromethylbenzoyl chloride + HF + SbCl5, 60°C 3-trifluoromethylbenzoyl chloride + others 52.0% trifluoromethylbenzoyl chloride

This method is advantageous for industrial-scale synthesis due to relatively high yields and the use of halogen exchange catalysis.

Direct Chlorination of 3'-(Trifluoromethyl)acetophenone

An alternative laboratory-scale method involves:

  • Reacting 3'-(trifluoromethyl)acetophenone with pyridine and disulfur dichloride in chlorobenzene at room temperature for 2 hours.
  • Followed by treatment with sulfuryl dichloride at elevated temperature (up to 132 °C) for about 15.5 hours.

This two-stage chlorination converts the acetophenone to 3-(trifluoromethyl)benzoyl chloride with an 87% yield as confirmed by ^1H NMR analysis.

Step Reactants & Conditions Product Yield (%)
1 3'-(trifluoromethyl)acetophenone + pyridine + S2Cl2, 20 °C, 2 h Intermediate chlorinated ketone -
2 Addition of SO2Cl2, 20-132 °C, 15.5 h 3-(Trifluoromethyl)benzoyl chloride 87

This method is suitable for small-scale synthesis and offers high purity products.

Preparation of 3-(Trifluoromethyl)benzyl Chloride

The benzyl chloride derivative with trifluoromethyl substitution is another key precursor for constructing the ether linkage in the target compound.

  • A patented process describes the preparation of 3-trifluoromethylbenzyl chloride by reacting benzotrifluoride with chlorodimethyl ether or paraformaldehyde in the presence of anhydrous zinc chloride and chlorosulfonic acid at elevated temperature.
  • This one-step reaction yields 3-trifluoromethylbenzyl chloride with approximately 60% yield based on benzotrifluoride conversion.

Summary Table of Key Preparation Steps

Preparation Stage Reactants/Conditions Key Products Yield/Notes
1. Hydrolysis of bis(trichloromethyl)benzene bis(trichloromethyl)benzene + H2O + FeCl3, 120-130 °C Trichloromethylbenzoyl chloride ~74% (step A)
2. Halogen exchange with HF Trichloromethylbenzoyl chloride + HF + SbCl5, 60-75 °C Trifluoromethylbenzoyl chloride ~52% (step B)
3. Chlorination of 3'-(trifluoromethyl)acetophenone 3'-(trifluoromethyl)acetophenone + pyridine + S2Cl2 + SO2Cl2 3-(Trifluoromethyl)benzoyl chloride 87% (lab scale)
4. Preparation of 3-trifluoromethylbenzyl chloride Benzotrifluoride + chlorodimethyl ether + ZnCl2 + chlorosulfonic acid 3-trifluoromethylbenzyl chloride 60% (industrial)
5. Ether formation and acyl chloride formation 4-hydroxybenzoyl chloride + 3-(trifluoromethyl)benzyl chloride/alcohol This compound Standard coupling reactions (literature inferred)

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, leading to the formation of diverse compounds.

Synthetic Routes:
The synthesis typically involves the reaction of 4-hydroxybenzoyl chloride with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction can be represented as follows:\text{4 Hydroxybenzoyl chloride}+\text{3 Trifluoromethyl benzyl chloride}\xrightarrow{\text{Base}}\text{4 3 Trifluoromethyl benzyl oxy}benzoylchloride}

Pharmaceuticals

Potential Drug Development:
Due to its unique chemical structure, this compound is being explored for its potential use in developing new drugs. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy in therapeutic applications.

Antimicrobial Activity:
Research has indicated that compounds containing trifluoromethyl groups often exhibit significant antimicrobial activity. For instance, derivatives of benzyl and phenyl compounds have shown promising results against various pathogens, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating efficacy at low concentrations .

Materials Science

Advanced Material Preparation:
In materials science, this compound is utilized to prepare advanced materials with specific properties such as increased stability or reactivity. Its ability to act as a coupling agent allows for the development of materials with tailored characteristics for various applications.

Table 1: Summary of Applications

Application AreaDescription
Organic SynthesisIntermediate for complex organic molecules
PharmaceuticalsPotential drug development; antimicrobial activity
Materials SciencePreparation of advanced materials with specific properties

Table 2: Antimicrobial Activity Data

Compound NameTarget PathogenMIC (µg/mL)
This compoundStaphylococcus aureus (MSSA)1
Staphylococcus aureus (MRSA)2

Case Study 1: Antimicrobial Efficacy

A study examining various derivatives of benzyl compounds found that those incorporating the trifluoromethyl group exhibited enhanced antibacterial activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus. The presence of electron-withdrawing groups significantly increased lipophilicity and antimicrobial potency.

Case Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of related compounds indicated that the introduction of trifluoromethyl groups at specific positions on the aromatic ring improved biological activity. Compounds with multiple substitutions demonstrated higher efficacy against bacterial strains compared to their non-substituted counterparts.

Mechanism of Action

The mechanism of action of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride involves its reactivity as an electrophile due to the presence of the benzoyl chloride group. This allows it to react with nucleophiles, forming covalent bonds and resulting in the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The trifluoromethyl group’s position on the benzyl ring and the nature of substituents on the benzoyl chloride core significantly influence reactivity and applications. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C/mmHg) Density (g/cm³) Key Substituents
4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride C₁₅H₁₀ClF₃O₂ 314.69 Not reported Not reported Trifluoromethyl (meta), benzyloxy
3-(Trifluoromethyl)benzoyl chloride C₈H₄ClF₃O 208.56 Not reported 1.38 Trifluoromethyl (meta)
4-(Trifluoromethyl)benzoyl chloride C₈H₄ClF₃O 208.56 78–79 (16 mmHg) 1.404 Trifluoromethyl (para)
3,5-Difluoro-4-methyl-benzoyl chloride C₈H₅ClF₂O 190.57 Not reported Not reported Difluoro (3,5), methyl (4)

Sources:

  • Trifluoromethyl Position: The meta-substituted trifluoromethyl group in the target compound (vs.
  • Electrophilicity : The trifluoromethyl group’s electron-withdrawing effect is stronger in the para position (4-substituted analog), leading to higher electrophilicity compared to the meta-substituted target compound .
  • Steric Effects : The benzyloxy group in the target compound introduces steric hindrance near the carbonyl, which may slow nucleophilic acyl substitution compared to simpler analogs like 3-(trifluoromethyl)benzoyl chloride .

Biological Activity

The compound 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride (CAS Number: 632366-17-7) has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H10ClF3O2
  • Molecular Weight : 314.69 g/mol
  • Structure : The compound consists of a benzoyl chloride moiety substituted with a trifluoromethylbenzyl ether group.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxybenzoic acid derivatives with trifluoromethylbenzyl bromide in the presence of a base such as cesium carbonate in a solvent like dimethylformamide (DMF). The reaction yields the desired product after purification steps involving extraction and drying processes .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzoyl chloride have been shown to possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy .

Anticancer Activity

In vitro studies have demonstrated that certain benzoyl chloride derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-431 (epidermoid carcinoma). The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest .

Case Studies

  • Study on Antiparasitic Activity : A related compound demonstrated potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness, with an EC50 value as low as 0.001 μM. This highlights the potential for developing antiparasitic agents based on similar scaffolds .
  • Cytotoxicity Assessment : In another study, a series of benzoyloxyphenyl compounds were evaluated for their cytotoxic effects on human lymphoblasts and hepatocytes. The results indicated that modifications at specific positions on the aromatic rings significantly influenced cytotoxic potency, suggesting structure-activity relationships (SAR) that could be explored for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on the aromatic rings:

CompoundSubstitutionEC50 (μM)Remarks
1Trifluoromethyl0.001Highly potent against T. brucei
2Chlorine at para position0.17Enhanced potency over unsubstituted analogs
3Methoxy group>10Loss of activity

This table illustrates how different substituents can modulate biological activity, providing insights for future synthetic modifications.

Q & A

Q. What steps mitigate inconsistencies in elemental analysis results?

  • Methodological Answer :
  • High-Precision Combustion Analysis : Use CHNS analyzers with internal standards (e.g., sulfanilamide) .
  • Halogen-Specific Methods : Employ Schöniger flask combustion for accurate chlorine quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride
Reactant of Route 2
4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.